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molecular formula C15H14FNO2 B3223684 Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate CAS No. 122252-67-9

Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate

Cat. No. B3223684
M. Wt: 259.27 g/mol
InChI Key: FDOSNDLZHFVRMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04925852

Procedure details

A suspension of 28.0 g (100 mmol) of methyl 3-(4-fluorophenyl)-2-(1-oxoethyl)-5-oxohexanoate (=Xa from Example 1), 120 g of ammonium acetate and 120 g of iron(III) chloride hexahydrate in 1000 ml of glacial acetic acid was refluxed, with stirring, until the precursor could no longer be detected by thin-layer chromatography (4 h). The mixture was cooled and then filtered, and the solid residue was washed with ethanol and toluene. The filtrate was evaporated and then the residue was suspended in water, the pH was adjusted to 8-9 by addition of solid sodium bicarbonate, and the mixture was extracted several times with ether. The combined extracts were washed with saturated NaCl, dried over MgSO4 and evaporated. Purification of the crude product by column chromatography (silica gel, cyclohexane/ethyl acetate 2:1) provided 23.6 g (91%) of XVa in the form of white crystals.
Name
methyl 3-(4-fluorophenyl)-2-(1-oxoethyl)-5-oxohexanoate
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH2:17][C:18](=O)[CH3:19])[CH:9]([C:14](=O)[CH3:15])[C:10]([O:12][CH3:13])=[O:11])=[CH:4][CH:3]=1.C([O-])(=O)C.[NH4+:25]>C(O)(=O)C.O.O.O.O.O.O.[Fe](Cl)(Cl)Cl>[CH3:15][C:14]1[C:9]([C:10]([O:12][CH3:13])=[O:11])=[C:8]([C:5]2[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=2)[CH:17]=[C:18]([CH3:19])[N:25]=1 |f:1.2,4.5.6.7.8.9.10|

Inputs

Step One
Name
methyl 3-(4-fluorophenyl)-2-(1-oxoethyl)-5-oxohexanoate
Quantity
28 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C(C(=O)OC)C(C)=O)CC(C)=O
Name
Quantity
120 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
120 g
Type
catalyst
Smiles
O.O.O.O.O.O.[Fe](Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring, until the precursor
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
CUSTOM
Type
CUSTOM
Details
could no longer be detected by thin-layer chromatography (4 h)
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid residue was washed with ethanol and toluene
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
ADDITION
Type
ADDITION
Details
the pH was adjusted to 8-9 by addition of solid sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted several times with ether
WASH
Type
WASH
Details
The combined extracts were washed with saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification of the crude product by column chromatography (silica gel, cyclohexane/ethyl acetate 2:1)
CUSTOM
Type
CUSTOM
Details
provided 23.6 g (91%) of XVa in the form of white crystals

Outcomes

Product
Name
Type
Smiles
CC1=NC(=CC(=C1C(=O)OC)C1=CC=C(C=C1)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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